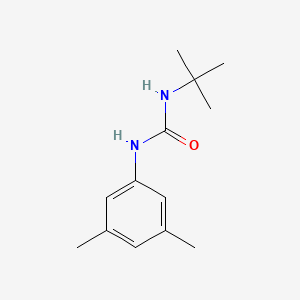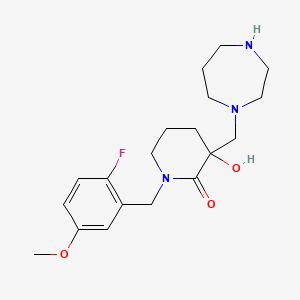
N-(tert-butyl)-N'-(3,5-dimethylphenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(tert-butyl)-N'-(3,5-dimethylphenyl)urea, also known as DCMU, is a herbicide that inhibits photosynthesis in plants. It was first synthesized in the 1950s and has since been widely used in agricultural practices. DCMU has also been extensively studied for its scientific research applications, including its mechanism of action, biochemical and physiological effects, and potential future directions.
Wirkmechanismus
N-(tert-butyl)-N'-(3,5-dimethylphenyl)urea inhibits the electron transport chain in photosynthesis by binding to the QB-binding site on the D1 protein of photosystem II (PSII). This prevents the transfer of electrons from QA to QB, leading to a buildup of electrons in the chlorophyll molecule and a decrease in the production of ATP and NADPH. The inhibition of photosynthesis by this compound has been shown to cause oxidative stress and damage to the chloroplasts, resulting in cell death in plants.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects on plants, including the inhibition of photosynthesis, the accumulation of ROS, and the induction of stress-responsive genes. This compound has also been shown to affect plant growth and development, including the regulation of cell division and differentiation, the promotion of root growth, and the inhibition of leaf senescence.
Vorteile Und Einschränkungen Für Laborexperimente
N-(tert-butyl)-N'-(3,5-dimethylphenyl)urea has several advantages for use in laboratory experiments, including its ability to selectively inhibit photosynthesis in plants, its well-characterized mechanism of action, and its availability as a commercial herbicide. However, this compound also has several limitations, including its toxicity to humans and animals, its potential to contaminate the environment, and its limited solubility in water.
Zukünftige Richtungen
There are several potential future directions for research on N-(tert-butyl)-N'-(3,5-dimethylphenyl)urea, including the development of new herbicides based on its structure, the identification of new targets for photosynthesis inhibition, and the investigation of its potential as a tool for crop improvement and stress tolerance. Additionally, research on this compound could lead to new insights into the regulation of photosynthesis and the mechanisms of oxidative stress in plants.
Synthesemethoden
N-(tert-butyl)-N'-(3,5-dimethylphenyl)urea can be synthesized through a multistep process involving the reaction of tert-butylamine with phosgene to form N-tert-butylcarbamoyl chloride, which is then reacted with 3,5-dimethylphenylamine to produce this compound. The synthesis of this compound is a complex process that requires careful handling of hazardous chemicals and specialized equipment.
Wissenschaftliche Forschungsanwendungen
N-(tert-butyl)-N'-(3,5-dimethylphenyl)urea has been widely used in scientific research to study the mechanism of photosynthesis in plants. It has been shown to inhibit electron transport in the photosynthetic process, leading to a decrease in oxygen production and an increase in reactive oxygen species (ROS) in the chloroplasts. This compound has also been used to study the regulation of photosynthesis under stress conditions, as well as the role of photosynthesis in plant growth and development.
Eigenschaften
IUPAC Name |
1-tert-butyl-3-(3,5-dimethylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-9-6-10(2)8-11(7-9)14-12(16)15-13(3,4)5/h6-8H,1-5H3,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXEITSGTMZVOAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)NC(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N~2~-(aminocarbonyl)-N~1~-{[4-(4-methylphenyl)-5-pyridin-2-yl-1H-imidazol-2-yl]methyl}glycinamide](/img/structure/B5342906.png)
![rel-(4aS,8aR)-6-(2,1,3-benzoxadiazol-5-ylmethyl)-1-[2-(methylamino)ethyl]octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5342908.png)
![4-{3-[2,3,5,6-tetrafluoro-4-(1-piperidinyl)phenyl]-2-propen-1-yl}morpholine hydrochloride](/img/structure/B5342915.png)
![6-[3-(1,3-benzodioxol-5-yl)propanoyl]-2-isobutyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B5342917.png)
![2-[benzyl(methyl)amino]-N-(2,3-dihydroxypropyl)-2-indanecarboxamide](/img/structure/B5342923.png)
![N~1~,N~1~-dimethyl-N~4~-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)-1,4-piperidinedicarboxamide](/img/structure/B5342930.png)
![3-{[3-(2-methoxyphenoxy)azetidin-1-yl]carbonyl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine](/img/structure/B5342933.png)
![3-({3-[4-(2-methylphenyl)-1-piperazinyl]-1-piperidinyl}carbonyl)-1H-pyrazol-5-amine](/img/structure/B5342935.png)
![2-(4-chlorophenyl)-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5342943.png)

![methyl 4-{[(1,3-benzodioxol-5-ylamino)carbonyl]amino}benzoate](/img/structure/B5342954.png)

methanone](/img/structure/B5342963.png)
![3-[4-(1-adamantyl)piperazin-1-yl]-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B5342970.png)